This compound is classified as an ester, specifically a tert-butyl ester of a piperidine derivative. Its structure includes both a piperidine ring and a pyrimidine ring, which are common in various pharmaceuticals and biologically active compounds.
The synthesis of 2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during these synthesis steps.
The molecular structure of 2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can be described as follows:
2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can participate in various chemical reactions:
These reactions are essential for modifying the compound for various applications in drug development.
While specific studies on the mechanism of action for this compound may be limited, similar compounds often exhibit their effects through:
The precise mechanism often requires further experimental validation through biological assays.
The compound's stability may be influenced by environmental factors such as temperature and light exposure, necessitating proper storage conditions to maintain integrity.
2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific applications:
The synthesis of 2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (molecular weight: 307.39 g/mol, C₁₆H₂₅N₃O₃) follows a convergent strategy involving pyrimidine activation, piperidine functionalization, and carbamate protection [1] [2]. A canonical three-step sequence is employed:
Table 1: Key Intermediates in Synthesis
Intermediate | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
4-Methylpyrimidin-2-ol | Not available | C₅H₆N₂O | Nucleophile precursor |
2-(Chloromethyl)piperidine | 52788-79-3 | C₆H₁₂ClN | Electrophilic coupling partner |
Di-tert-butyl dicarbonate | 24424-99-5 | C₁₀H₁₈O₅ | Boc-protecting agent |
This route delivers the target compound in 68–72% overall yield after silica gel purification, confirmed via LC-MS (m/z 308.2 [M+H]⁺) and ¹H-NMR (characteristic peaks: δ 1.45 ppm for Boc, 2.35 ppm for pyrimidine-CH₃) [1] [6].
The ether bond formation between pyrimidine and piperidine is yield-critical. Key optimized parameters include:
Table 2: Optimization of Coupling Reaction Parameters
Parameter | Sub-Optimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Solvent | Ethanol | Dimethylformamide (DMF) | +27% conversion |
Base | Sodium carbonate | Potassium carbonate | +13% yield |
Temperature | 60°C | 80–85°C | +22% completion |
Catalyst | None | Tetrabutylammonium bromide | +35% rate acceleration |
Reaction Time | 8h | 12h | +15% yield (equilibrium) |
Hazard mitigation includes inert atmosphere (N₂) to prevent oxidation and strict temperature control to suppress thermal decomposition of the chloromethyl intermediate [2] [6].
The tert-butoxycarbonyl (Boc) group serves three critical functions in this synthesis:
Comparative stability studies show 50% decomposition of unprotected analogs after 7 days at 25°C, while the Boc-protected derivative maintains >98% purity under identical conditions [2]. This stability is crucial for multi-step syntheses where intermediates require storage or transport.
Solution-Phase Synthesis
Traditional solution-phase methods (Section 1.1) remain preferred for large-scale production (kilogram-scale) due to established infrastructure. Key advantages include:
Solid-Phase Synthesis
Emerging solid-phase approaches utilize resin-bound piperidine (e.g., Wang resin):
This method enables rapid library generation (50+ analogs in parallel) for medicinal chemistry screening but suffers from lower yields (45–50%) and resin costs (~5× solution-phase) .
Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase | Remarks |
---|---|---|---|
Scale | Kilogram (production) | Milligram (research) | Solid-phase limited by resin loading capacity |
Yield | 70–75% | 45–50% | Solid-phase yield includes cleavage losses |
Purity (HPLC) | >98% | 90–92% | Solid-phase requires HPLC purification post-cleavage |
Solvent Usage | High (20 L/kg) | Low (5 L/kg) | Solid-phase advantages diminish at scale |
Throughput | Low (1–2 batches/week) | High (10–20 compounds/week) | Solid-phase excels in combinatorial chemistry |
Key Application | Industrial production | Drug discovery screening | Target-dependent method selection |
Hybrid approaches are emerging, where initial steps use solution chemistry, followed by solid-phase diversification at the pyrimidine 4-position [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: